N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine
Übersicht
Beschreibung
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and inhibiting them can lead to the death of cancer cells. In recent years, BMN-673 has gained attention as a promising cancer therapy due to its high potency and selectivity.
Wirkmechanismus
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine works by inhibiting PARP enzymes, which are involved in repairing DNA damage. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine is highly selective for PARP enzymes, which minimizes side effects.
Biochemical and Physiological Effects:
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine has been shown to induce DNA damage in cancer cells, leading to cell death. It also enhances the efficacy of chemotherapy and radiation therapy. In addition, N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair. However, its high potency can also make it challenging to use in experiments, as small variations in concentration can have a significant impact on results. In addition, the complex synthesis process and high cost of N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine. One area of focus is identifying biomarkers that can predict response to N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine therapy. Another area of interest is exploring the use of N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine in combination with other cancer therapies to enhance efficacy. Additionally, there is ongoing research into developing more potent and selective PARP inhibitors, which could lead to improved cancer therapies.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine has been extensively studied for its potential as a cancer therapy. In preclinical studies, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]butan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-4-11-15(2)12-7-9-13-8-5-6-10-14(13)16(17)18/h5-10H,3-4,11-12H2,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXPXYGFAVORF-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC=CC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]butan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.